molecular formula C31H29BF2N4O6S B1663740 (T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron CAS No. 197306-80-2

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron

Cat. No.: B1663740
CAS No.: 197306-80-2
M. Wt: 634.5 g/mol
InChI Key: NCYPKNAEMUYMBG-UHFFFAOYSA-N
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Description

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron is a bright, red fluorescent dye with excitation and emission wavelengths similar to Texas Red or Alexa Fluor 594. It has a high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to solvent polarity and pH changes. This dye is particularly useful for staining lipids, membranes, and other lipophilic compounds due to its unique hydrophobic properties .

Mechanism of Action

Target of Action

Bodipy TR-X, a potent fluorescent dye, primarily targets the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis and function, nucleic acid structure, and cellular signaling.

Mode of Action

Bodipy TR-X interacts with its targets through a process known as conjugation. The NHS ester (or succinimidyl ester) of Bodipy TR-X is used to conjugate the dye to a protein or antibody . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Biochemical Pathways

They have also emerged as candidates for cancer treatments , suggesting their involvement in pathways related to cell death and cancer progression.

Pharmacokinetics

Bodipy dyes are known for their unique hydrophobic properties, making them ideal for staining lipids, membranes, and other lipophilic compounds . This suggests that Bodipy TR-X may have good bioavailability due to its ability to interact with and penetrate lipid-rich biological barriers.

Result of Action

The resulting Bodipy TR-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make Bodipy TR-X useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

Bodipy TR-X dye is relatively insensitive to solvent polarity and pH change

Biochemical Analysis

Biochemical Properties

Bodipy TR-X plays a crucial role in biochemical reactions, primarily as a fluorescent label. It interacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group of Bodipy TR-X reacts with the primary amines to form stable amide bonds, resulting in bright fluorescence and narrow emission bandwidths . This property makes Bodipy TR-X an ideal tool for fluorescence polarization assays and two-photon excitation microscopy .

Cellular Effects

Bodipy TR-X has significant effects on various types of cells and cellular processes. It is commonly used for cellular labeling and detection, allowing researchers to visualize and track cellular components . Bodipy TR-X can influence cell function by labeling specific proteins and peptides, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Its hydrophobic properties make it suitable for staining lipids, membranes, and other lipophilic compounds, providing insights into cellular structures and functions .

Molecular Mechanism

The molecular mechanism of Bodipy TR-X involves its binding interactions with biomolecules. The NHS ester group of Bodipy TR-X reacts with primary amines on proteins and peptides, forming stable amide bonds . This binding interaction allows Bodipy TR-X to label specific biomolecules, enabling their detection and visualization under fluorescence microscopy . The seven-atom aminohexanoyl spacer between the fluorophore and the NHS ester group helps reduce the interaction of the fluorophore with the biomolecule, enhancing the stability and fluorescence of the conjugate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bodipy TR-X can change over time. The compound exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer, which is useful for fluorescence polarization-based assays . Bodipy TR-X is also known for its stability and resistance to photobleaching, making it suitable for long-term studies . Like all fluorescent dyes, Bodipy TR-X may degrade over time, potentially affecting its fluorescence intensity and labeling efficiency .

Dosage Effects in Animal Models

The effects of Bodipy TR-X can vary with different dosages in animal models. At optimal dosages, Bodipy TR-X provides bright fluorescence and efficient labeling of target biomolecules . At high doses, Bodipy TR-X may exhibit toxic or adverse effects, potentially interfering with cellular functions and causing cellular damage . It is essential to determine the appropriate dosage for each specific application to minimize potential adverse effects and ensure accurate results .

Metabolic Pathways

Bodipy TR-X is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be used to label enzyme substrates, allowing researchers to study enzyme activity and metabolic flux . Bodipy TR-X conjugates can also be used to monitor changes in metabolite levels, providing insights into cellular metabolism and biochemical processes .

Transport and Distribution

Within cells and tissues, Bodipy TR-X is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic properties facilitate its incorporation into lipid membranes and other lipophilic structures . Bodipy TR-X conjugates can accumulate in specific cellular compartments, allowing researchers to study the localization and distribution of target biomolecules .

Subcellular Localization

Bodipy TR-X exhibits specific subcellular localization, depending on the target biomolecule and the nature of the conjugate . For example, Bodipy TR-X conjugates can localize to the endoplasmic reticulum, Golgi apparatus, or mitochondria, depending on the targeting signals and post-translational modifications of the labeled biomolecule . This subcellular localization provides valuable information about the function and activity of the target biomolecule within the cellular context .

Preparation Methods

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron is typically prepared as an NHS ester (succinimidyl ester), which is the most popular tool for conjugating the dye to proteins or antibodies. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The dye is usually dissolved in high-quality anhydrous dimethylformamide or dimethylsulfoxide, and the reaction is carried out in 0.1-0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour .

Chemical Reactions Analysis

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and sodium bicarbonate buffer. The major products formed are typically conjugates of this compound with proteins, peptides, or other biomolecules .

Scientific Research Applications

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron has a wide range of scientific research applications:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYPKNAEMUYMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BF2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197306-80-2
Record name BODIPY TR-X
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197306-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron
Reactant of Route 2
Reactant of Route 2
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron
Reactant of Route 3
Reactant of Route 3
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron
Reactant of Route 4
Reactant of Route 4
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron
Reactant of Route 5
Reactant of Route 5
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron
Reactant of Route 6
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron

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